molecular formula C9H11NO4 B14838211 (4,6-Dimethoxypyridin-2-YL)acetic acid

(4,6-Dimethoxypyridin-2-YL)acetic acid

Cat. No.: B14838211
M. Wt: 197.19 g/mol
InChI Key: PCMFAUXVZNZOFU-UHFFFAOYSA-N
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Description

(4,6-Dimethoxypyridin-2-YL)acetic acid is a chemical compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol It is a derivative of pyridine, characterized by the presence of two methoxy groups at positions 4 and 6, and an acetic acid moiety at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethoxypyridin-2-YL)acetic acid typically involves the reaction of 4,6-dimethoxypyridine with a suitable acetic acid derivative. One common method is the esterification of 4,6-dimethoxypyridine with acetic anhydride, followed by hydrolysis to yield the desired acetic acid derivative . The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to promote the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethoxypyridin-2-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4,6-dihydroxypyridine derivatives, while reduction of the pyridine ring can produce piperidine derivatives .

Scientific Research Applications

(4,6-Dimethoxypyridin-2-YL)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4,6-Dimethoxypyridin-2-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and acetic acid moiety can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecule. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,6-Dimethoxypyridin-2-YL)acetic acid is unique due to the presence of both methoxy groups and an acetic acid moiety on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

2-(4,6-dimethoxypyridin-2-yl)acetic acid

InChI

InChI=1S/C9H11NO4/c1-13-7-3-6(4-9(11)12)10-8(5-7)14-2/h3,5H,4H2,1-2H3,(H,11,12)

InChI Key

PCMFAUXVZNZOFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)OC)CC(=O)O

Origin of Product

United States

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